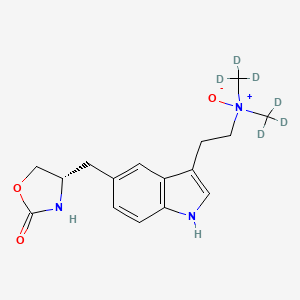

Zolmitriptan-d6 N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

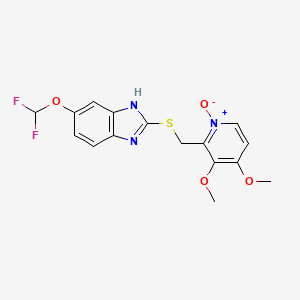

Zolmitriptan-d6 N-Oxide is a deuterated analog of Zolmitriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound, Zolmitriptan.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolmitriptan-d6 N-Oxide typically involves the deuteration of Zolmitriptan followed by oxidation. The deuteration process can be achieved using deuterated reagents such as deuterated chloroform or deuterated methanol. The oxidation step is often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and pharmaceutical applications.

Types of Reactions:

Oxidation: Zolmitriptan-d6 can undergo oxidation to form this compound.

Reduction: The N-oxide group can be reduced back to the parent amine under specific conditions.

Substitution: The compound can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: this compound.

Reduction: Zolmitriptan-d6.

Substitution: Derivatives of Zolmitriptan-d6 with different functional groups.

Scientific Research Applications

Zolmitriptan-d6 N-Oxide is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Zolmitriptan. Its applications include:

Chemistry: Understanding the stability and reactivity of deuterated compounds.

Biology: Investigating the metabolic fate of Zolmitriptan in biological systems.

Medicine: Developing improved formulations and delivery methods for migraine treatment.

Industry: Quality control and validation of analytical methods for Zolmitriptan and its derivatives.

Mechanism of Action

Zolmitriptan-d6 N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D subtypes. This binding leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, thereby alleviating migraine symptoms .

Comparison with Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.

Rizatriptan: Similar mechanism of action but differs in its onset of action and duration.

Naratriptan: Known for its longer half-life compared to other triptans.

Uniqueness of Zolmitriptan-d6 N-Oxide: The deuterated form, this compound, provides unique advantages in research due to its altered metabolic stability and reduced rate of metabolic degradation. This makes it a valuable tool for studying the pharmacokinetics and dynamics of Zolmitriptan .

Properties

IUPAC Name |

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCQRZFJIZOKU-MYLWHKILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)